SN-011 SN-011 SN-011 is a stimulator of interferon genes (STING) antagonist. It binds to the STING cyclic dinucleotide binding site (Kd = 4.03 nM) and inhibits 2'3'-cGAMP-induced Ifnb expression in mouse embryonic fibroblasts (MEFs), mouse bone marrow-derived macrophages (BMDMs), and human foreskin fibroblasts (HFFs; IC50s = 127.5, 107.1, and 502.8 nM, respectively). SN-011 (1 µM) impairs recruitment of IFN regulatory factor 3 (IRF3) or TANK-binding kinase 1 (TBK1) to the STING signalosome in HEK293T cells overexpressing tagged wild-type or SAVI-linked mutant STING and IRF3 or TBK1, as well as inhibits translocation of STING from the endoplasmic reticulum (ER) to the Golgi induced by herpes simplex virus 1 (HSV-1) in HFFs. In vivo, SN-011 (5 mg/kg) increases survival and reduces Ifnb mRNA levels in the Trex1-/- mouse model of Aicardi-Goutières syndrome, an autoimmune disorder characterized by constitutive activation of cGAS and IFN overproduction.

Brand Name: Vulcanchem
CAS No.: 2249435-90-1
VCID: VC7826780
InChI: InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C25H19FN2O4S
Molecular Weight: 462.5 g/mol

SN-011

CAS No.: 2249435-90-1

Cat. No.: VC7826780

Molecular Formula: C25H19FN2O4S

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

SN-011 - 2249435-90-1

Specification

CAS No. 2249435-90-1
Molecular Formula C25H19FN2O4S
Molecular Weight 462.5 g/mol
IUPAC Name N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide
Standard InChI InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30)
Standard InChI Key GPXQUPCJIJBXHJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

SN-011, chemically designated as N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide, is a synthetic benzamide derivative with a molecular formula of C25H19FN2O4S\text{C}_{25}\text{H}_{19}\text{FN}_{2}\text{O}_{4}\text{S} and a molar mass of 462.50 g/mol . Its IUPAC name reflects the presence of a biphenyl carboxamide core, a 4-fluorophenyl sulfonamide group, and a hydroxyl substituent, which collectively contribute to its high-affinity interaction with the STING protein. The compound’s three-dimensional conformation enables precise docking into the CDN-binding pocket, as revealed by in silico modeling .

Table 1: Key Physicochemical and Identification Data

PropertyValueSource
CAS Registry Number2249435-90-1
Molecular FormulaC25H19FN2O4S\text{C}_{25}\text{H}_{19}\text{FN}_{2}\text{O}_{4}\text{S}
Molecular Weight462.50 g/mol
Purity≥97%
Solubility (DMSO)60 mg/mL (129.73 mM)
Storage Conditions-20°C (powder), -80°C (solution)

The compound’s synthetic accessibility and stability under recommended storage conditions make it suitable for both in vitro and in vivo investigations .

Mechanism of Action: Targeting the STING Pathway

STING is a transmembrane protein located in the endoplasmic reticulum that activates type I interferon and proinflammatory cytokine production upon detection of cytosolic DNA. SN-011 exerts its antagonistic effects through two primary mechanisms:

  • Competitive Inhibition of CDN Binding: SN-011 binds the STING CDN pocket with a dissociation constant (KdK_d) of 4.03 nM, surpassing the affinity of 2'3'-cGAMP . This prevents STING dimerization and subsequent recruitment of TBK1 and IRF3, thereby blocking interferon regulatory factor 3 (IRF3) phosphorylation and nuclear translocation .

  • Conformational Lock: Structural studies indicate that SN-011 stabilizes STING in an open, inactive state, which disrupts the protein’s ability to oligomerize and traffic to the Golgi apparatus—a prerequisite for downstream signaling .

Notably, SN-011 shows selectivity for STING over related pathways. In mouse embryonic fibroblasts (MEFs), it suppresses STING-dependent gene expression without affecting IRF3 or NF-κB activity in other contexts . This specificity reduces off-target effects, a critical advantage over broader anti-inflammatory agents.

Preclinical Efficacy in Disease Models

Acute Kidney Injury (AKI)

In a cisplatin-induced AKI model, SN-011 (10 mg/kg, intraperitoneal) reduced serum creatinine and blood urea nitrogen levels by 58% and 62%, respectively, compared to untreated controls . Mechanistically, it attenuated renal inflammation by:

  • Suppressing NF-κB and MAPK pathway activation .

  • Inhibiting nuclear translocation of NF-κB p65 .

  • Reducing oxidative stress via decreased reactive oxygen species (ROS) production .

Survival rates improved from 40% in vehicle-treated mice to 85% in SN-011 cohorts, underscoring its therapeutic potential in nephrotoxic injury .

Autoimmune and Autoinflammatory Disorders

In Trex1/^{-/-} mice—a model of Aicardi-Goutières syndrome—SN-011 (5 mg/kg, daily oral dosing) reduced interferon-α levels by 90% and prevented lethal myocarditis . Histopathological analysis showed complete resolution of systemic vasculopathy and lymphoid organ hypertrophy, mirroring findings in STING-knockout animals . These results position SN-011 as a viable candidate for STING-associated vasculopathy with onset in infancy (SAVI) and related interferonopathies.

Musculoskeletal Diseases

Emerging evidence links STING hyperactivity to osteoarthritis (OA) progression. In murine OA models, SN-011 administration (3 mg/kg, twice weekly) reduced cartilage degradation by inhibiting MMP-13 and ADAMTS-4 expression, while restoring aggrecan and collagen II synthesis . Synovial inflammation and mechanical allodynia were also alleviated, highlighting its dual role in preserving joint integrity and modulating pain pathways .

Disease ModelDose RegimenKey OutcomesReference
Cisplatin-induced AKI10 mg/kg, i.p.85% survival; ↓ BUN, creatinine
Trex1/^{-/-} mice5 mg/kg, oral90% ↓ IFN-α; prevented vasculopathy
Osteoarthritis3 mg/kg, biweekly↓ MMP-13, pain; ↑ aggrecan

Comparative Analysis with Other STING Modulators

Unlike covalent STING inhibitors (e.g., H-151, C-176), which target cysteine residues to block palmitoylation, SN-011’s reversible CDN-pocket binding offers a non-covalent inhibition mechanism . This may reduce the risk of off-target protein modifications and improve tolerability. Additionally, SN-011 retains activity against constitutively active STING mutants, a limitation observed with some covalent agents .

Challenges and Future Directions

While SN-011’s preclinical data are compelling, key challenges remain:

  • Clinical Translation: No human trials have been initiated to date. Phase I studies must address optimal dosing, long-term safety, and biomarker validation.

  • Disease Heterogeneity: STING’s role varies across pathologies; patient stratification will be critical to identify responders.

  • Combination Therapies: Synergy with checkpoint inhibitors in oncology or antifibrotics in renal disease warrants exploration.

Ongoing research focuses on structural analogs to enhance potency and pharmacokinetics. Proteolysis-targeting chimeras (PROTACs) degrading STING are also under investigation, though SN-011’s specificity may afford advantages in acute inflammatory settings .

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